methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)10-9(7-16)11(13)15(14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZINYPKRLIJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : Methyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is synthesized via cyclocondensation of β-keto esters with phenylhydrazine derivatives.
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Formylation : The intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. The aldehyde group is introduced at the 4-position, yielding the target compound.
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Workup : The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the pure compound.
Key Data :
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Yield : 67–93% (dependent on reaction scale and purification).
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Conditions : POCl₃ (2.5 equiv), DMF (3.0 equiv), 0°C → rt, 6–8 hours.
Advantages :
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High regioselectivity for the 4-position due to electronic effects of the ester group.
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Scalable for industrial production.
Cyclocondensation of β-Keto Esters with Functionalized Hydrazines
This method constructs the pyrazole ring with pre-installed substituents, avoiding post-synthetic modifications.
Synthetic Pathway
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β-Keto Ester Synthesis : Ethyl 3-oxo-4-chlorobutanoate is prepared by chlorination of ethyl acetoacetate using N-chlorosuccinimide (NCS).
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Cyclocondensation : The β-keto ester reacts with phenylhydrazine in ethanol under reflux, forming the pyrazole ring with chloro and ester groups.
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Formylation : The intermediate undergoes Vilsmeier-Haack formylation as described in Section 1.
Key Data :
Challenges :
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Requires precise control over chlorination to avoid polychlorinated byproducts.
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Limited commercial availability of specialized β-keto esters.
Sequential Chlorination and Esterification
This approach modifies a pre-formed pyrazole-4-carbaldehyde to introduce the chloro and ester groups.
Reaction Steps
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Pyrazole-4-carbaldehyde Synthesis : 1-Phenyl-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation of 1-phenylpyrazole.
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Chlorination : The 5-position is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C.
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Esterification : The carboxylic acid at the 3-position is esterified with methanol and sulfuric acid, yielding the methyl ester.
Key Data :
Advantages :
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Modular approach allows independent optimization of each step.
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Compatible with large-scale synthesis.
Hydrolysis-Oxidation-Acid Chloridation Cascade
Adapted from a patented method for benzamide insecticides, this cascade reaction simplifies pyrazole functionalization.
Procedure
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Hydrolysis : Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH in ethanol/water.
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Oxidation : The hydroxyl group at the 4-position is oxidized to a formyl group using pyridinium chlorochromate (PCC).
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Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester via in situ methylchloride formation.
Key Data :
Innovation :
Ultrasonic-Assisted Synthesis
Ultrasound irradiation enhances reaction rates and yields by improving mass transfer.
Method
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Cyclocondensation : Ethyl 3-oxo-4-chlorobutanoate and phenylhydrazine are reacted under ultrasound (40 kHz, 50°C, 2 hours).
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Formylation : The intermediate undergoes Vilsmeier-Haack formylation with ultrasonic agitation (30 kHz, 0°C, 3 hours).
Key Data :
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Cyclocondensation Yield : 95% (vs. 85% conventional).
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Formylation Yield : 90% (vs. 75% conventional).
Benefits :
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Reduces reaction time by 50–60%.
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Enhances purity by minimizing side reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Vilsmeier-Haack | Formylation of pre-synthesized ester | 67–93 | High | Moderate |
| Cyclocondensation | Ring formation with substituents | 85–92 | Medium | Low |
| Sequential Modifications | Chlorination + esterification | 75–95 | High | High |
| Hydrolysis-Oxidation | Cascade reaction | 70–75 | Low | Moderate |
| Ultrasonic-Assisted | Enhanced kinetics | 90–95 | Medium | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. This compound can serve as an intermediate in synthesizing more complex compounds with enhanced anti-inflammatory activities .
Anticancer Research
Recent studies have explored the potential of pyrazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound serves as a precursor for various functionalized pyrazoles, which have been shown to possess enhanced biological activities.
Synthesis Overview:
- Starting Materials : The synthesis often begins with phenyl hydrazine and appropriate carbonyl compounds.
- Cyclization : The cyclization reaction leads to the formation of the pyrazole ring.
- Formylation : Subsequent formylation introduces the aldehyde group, resulting in the target compound.
Photochromic Materials
This compound has been explored for its potential use in photochromic materials. These materials change color upon exposure to light, making them suitable for applications in smart windows and optical devices .
Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its ability to form stable thin films is advantageous for device fabrication .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Derivatives
In another study, researchers synthesized a series of derivatives from this compound, assessing their biological activities. Some derivatives exhibited improved anti-inflammatory and anticancer properties, demonstrating the compound's versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Analysis at Key Positions
The table below summarizes substituent variations in analogous compounds:
*Calculated based on molecular formula C₁₂H₉ClN₂O₃.
Key Observations:
- Position 4: The formyl group in the target compound distinguishes it from derivatives with methoxyimino (CH=N-OCH₃, ) or trifluoromethyl (-CF₃, ) groups. The formyl group’s electrophilicity facilitates reactions like Schiff base formation, whereas methoxyimino groups stabilize such adducts.
- Position 5: Chloro (-Cl) in the target compound contrasts with sulfamoyl (-SO₂NH₂, ) or phenoxy (-OPh, ) groups.
Structural and Crystallographic Insights
- Crystal Packing: The 3-methyl-5-phenoxy analog () exhibits dihedral angles of 73.67° (pyrazole-phenyl) and 45.99° (pyrazole-phenoxy), influencing molecular packing via C–H···π interactions. The target compound’s formyl and ester groups may promote hydrogen bonding (e.g., C=O···H–C), affecting crystallinity.
- Software Tools : Programs like Mercury () enable comparative analysis of intermolecular interactions and packing motifs across analogs.
Biological Activity
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.
- Molecular Formula : C₁₂H₉ClN₂O₃
- Molecular Weight : 264.66 g/mol
- CAS Number : 401571-11-7
- Melting Point : 123–126 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 264.66 g/mol |
| Melting Point | 123–126 °C |
| CAS Number | 401571-11-7 |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes, followed by cyclization to form the pyrazole ring. The specific synthetic routes may vary, but they often include the use of chlorinated reagents to introduce the chlorine atom at the 5-position of the pyrazole ring.
Anticancer Properties
Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activities. A study highlighted that various pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines, notably:
- MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : IC50 values ranged from 4.98 to 14.65 μM.
These findings suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to possess a variety of biological activities:
- Antibacterial Activity : Certain derivatives show effectiveness against bacterial strains.
- Anti-inflammatory Effects : Pyrazoles have been linked to reduced inflammation markers in various models.
- Antitubercular and Antiviral Effects : Some studies have demonstrated activity against Mycobacterium tuberculosis and viral pathogens .
Study on Cytotoxicity
In a recent study, a series of pyrazole derivatives were synthesized and screened for their cytotoxic effects on MDA-MB-231 cells. The results indicated that compounds with structural modifications at specific positions on the pyrazole ring exhibited enhanced cytotoxicity compared to unmodified counterparts.
Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound could disrupt microtubule assembly at concentrations as low as 20 μM, leading to cell cycle arrest and increased apoptosis rates .
Q & A
Q. What are the most common synthetic routes for methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Another method involves nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol derivatives under alkaline conditions (e.g., K₂CO₃ in dimethyl sulfoxide), followed by Knoevenagel condensation with ethyl cyanoacetate to form derivatives . Optimization strategies include:
- Adjusting molar ratios of reactants (e.g., phenol:aldehyde = 1:1) .
- Controlling temperature (e.g., refluxing in DMSO for 6 hours) .
- Purification via recrystallization from ethanol or DMF/ethanol mixtures .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- X-ray crystallography for unambiguous structural determination (e.g., confirming planarity of the pyrazole ring and dihedral angles with substituents) .
- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns and purity .
- HPLC or GC-MS for assessing purity and quantifying by-products .
Q. How should this compound be stored to ensure stability?
- Store in dry, cool environments (<25°C) away from light to prevent aldehyde oxidation .
- Use airtight containers with desiccants to avoid moisture absorption .
- Avoid proximity to oxidizing agents or heat sources .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR studies focus on modifying substituents (e.g., chloro, formyl, phenyl groups) to enhance biological activity. For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position improve antibacterial activity by increasing electrophilicity .
- Phenoxy substitutions at the 4-position (via nucleophilic aromatic substitution) enhance anti-inflammatory properties .
- In vitro assays (e.g., MIC tests for antimicrobial activity) validate modifications .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular docking (e.g., AutoDock Vina) predicts binding modes with enzymes like carbonic anhydrase or cyclooxygenase-2 .
- DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD simulations assess stability of ligand-protein complexes over time .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from variations in:
- Catalysts : K₂CO₃ vs. NaOH, affecting reaction rates and by-product formation .
- Solvents : DMSO (polar aprotic) vs. THF (non-polar), influencing solubility and intermediate stability .
- Temperature : Higher temps (e.g., reflux) may accelerate side reactions like aldehyde oxidation . Solution : Conduct a Design of Experiments (DoE) to systematically optimize parameters .
Q. What alternative synthetic routes exist for introducing fluorinated or trifluoromethyl groups?
- Stepwise halogenation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride, followed by formylation with formaldehyde under alkaline conditions .
- Benefits : Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving pharmacokinetics .
Q. What mechanisms underlie its reported biological activities (e.g., antibacterial, anti-inflammatory)?
- Antibacterial action : Inhibition of bacterial carbonic anhydrase via coordination to the active-site zinc ion .
- Anti-inflammatory activity : Suppression of prostaglandin synthesis by blocking cyclooxygenase-2 (COX-2) .
- Validation : Enzyme inhibition assays (e.g., IC₅₀ measurements) and Western blotting for protein expression analysis .
Q. What environmental precautions are necessary when handling this compound?
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
